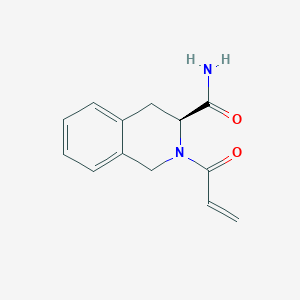

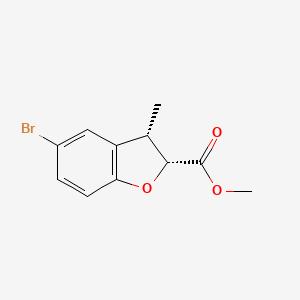

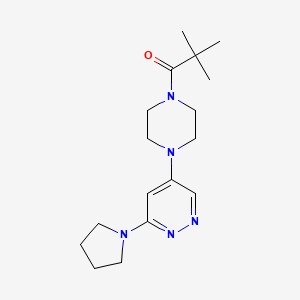

Methyl (2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

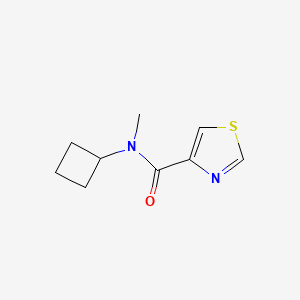

Methyl (2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylate, also known as Br-DHF, is a chemical compound that has been widely used in scientific research. This compound is a derivative of benzofuran, a heterocyclic compound that has been found to have various biological activities. Br-DHF has been used to study the mechanism of action of certain enzymes and receptors, as well as to investigate potential therapeutic applications.

Applications De Recherche Scientifique

Antitumor Potential

Research has indicated that certain dihydrobenzofuran lignans, closely related to Methyl (2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylate, have potential as antitumor agents. For instance, compounds synthesized from dihydrobenzofuran showed promising activity against leukemia and breast cancer cell lines. The inhibition of tubulin polymerization, a critical process in cell division, was identified as a mechanism of action, suggesting potential utility in cancer treatment (Pieters et al., 1999).

Antimicrobial Activity

Benzofuran derivatives, including those similar to this compound, have been studied for their antimicrobial properties. For example, certain methyl benzofuran-3-carboxylate derivatives displayed notable antimicrobial activity against a range of Gram-positive cocci, Gram-negative rods, and yeasts, highlighting their potential in addressing infectious diseases (Krawiecka et al., 2012).

Analgesic and Anti-inflammatory Properties

Research into benzofuran derivatives has also revealed their potential analgesic and anti-inflammatory properties. Novel dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones synthesized from related compounds showed significant analgesic and anti-inflammatory activities, suggesting their potential use in pain and inflammation management (Rajanarendar et al., 2013).

Antiviral Properties

Some benzofuran derivatives have been investigated for their anti-HIV properties. For instance, certain ethyl benzofuran-2-carboxylates showed the ability to inhibit HIV-1 and HIV-2 replication in human T-lymphocyte cell cultures, presenting a potential avenue for antiviral drug development (Mubarak et al., 2007).

Mécanisme D'action

Action Environment:

Environmental factors, such as pH, temperature, and co-administered drugs, may impact AT30816’s efficacy and stability. For instance:

: Reactions of Alkenes - Addition of Bromine and Chlorine to Alkenes : Benzoylecgonine: Uses, Interactions, Mechanism of Action | DrugBank Online : Danavorexton: Uses, Interactions, Mechanism of Action | DrugBank Online

Propriétés

IUPAC Name |

methyl (2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-6-8-5-7(12)3-4-9(8)15-10(6)11(13)14-2/h3-6,10H,1-2H3/t6-,10+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIINPPLCFPKLK-QUBYGPBYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2=C1C=C(C=C2)Br)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](OC2=C1C=C(C=C2)Br)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2353987.png)

![2-chloro-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2353988.png)

![3-Fluorosulfonyloxy-5-[(2R,3R)-3-methoxy-2-methylpiperidine-1-carbonyl]pyridine](/img/structure/B2353996.png)

![(4-methoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2353997.png)

![N-[(2,2-Difluorocyclohexyl)methyl]prop-2-enamide](/img/structure/B2353999.png)

![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2354007.png)